Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride
CAS No.: 1211495-99-6
Cat. No.: VC2838812
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211495-99-6 |
|---|---|
| Molecular Formula | C16H18ClNO2 |
| Molecular Weight | 291.77 g/mol |
| IUPAC Name | methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H |
| Standard InChI Key | NDKVVZGPVQHQRH-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Basic Properties
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is a β-amino ester hydrochloride salt with distinctive structural features. The compound serves as a critical intermediate in pharmaceutical synthesis and research applications.
Chemical Identification
The compound can be identified through several standard chemical identifiers as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1211495-99-6 |
| Molecular Formula | C₁₆H₁₈ClNO₂ |
| Molecular Weight | 291.77 g/mol |
| Purity Standard | NLT 97% |
This chemical is characterized by its specific structure that combines an amino group, a phenyl group, and a propanoate ester functionality with a hydrochloride salt form .
Structural Characteristics
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride contains several key structural elements:
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A methyl ester group (methyl propanoate)
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A phenyl group at the 2-position
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A 4-aminophenyl group at the 3-position
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A hydrochloride salt form
The amino group on the 4-position of one of the phenyl rings provides a reactive site that distinguishes this compound from similar propanoate derivatives.
Physical and Chemical Properties
Physical Properties
While specific physical property data for methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is limited in the available literature, properties can be inferred from similar compounds with comparable structural features.
Similar amino ester hydrochlorides typically present as crystalline solids with defined melting points. For comparison, methyl 3-amino-3-phenylpropanoate hydrochloride has a melting point of 145-147°C .
Chemical Properties
The chemical reactivity of methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is primarily determined by its functional groups:
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The amino group (-NH₂) acts as a nucleophile and can participate in various reactions including:
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Amide formation
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Reductive amination
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Diazotization
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The ester group is susceptible to:
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Hydrolysis (to form the carboxylic acid)
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Transesterification
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Reduction (to form alcohols)
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The hydrochloride salt form affects:
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Solubility (typically increasing water solubility)
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Stability (protecting the amine group)
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Reactivity (modulating the nucleophilicity of the amino group)
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Synthesis Methods
General Synthetic Approaches
Applications in Research and Industry
Pharmaceutical Intermediate
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride serves as a critical API (Active Pharmaceutical Ingredient) intermediate in the pharmaceutical industry . Its structural features make it valuable for:
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Building blocks in medicinal chemistry
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Synthesis of more complex bioactive molecules
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Development of structure-activity relationship studies
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride likely involves several spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For similar compounds, ¹H NMR typically reveals:
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Aromatic protons from the phenyl rings (δ 6.5-8.0 ppm)
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Methoxy protons from the ester group (δ ~3.6-3.7 ppm)
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Methylene and methine protons from the propanoate backbone (δ 2.5-3.5 ppm)
¹³C NMR would likely show characteristic signals for:
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Carbonyl carbon of the ester (~170-175 ppm)
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Aromatic carbons (120-145 ppm)
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Methoxy carbon (~51-52 ppm)
Infrared (IR) Spectroscopy
Expected characteristic IR bands would include:
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching (~1730-1750 cm⁻¹)
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C-O stretching (~1200-1250 cm⁻¹)
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Aromatic C=C stretching (~1600 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak corresponding to the free base [M-HCl]⁺
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Fragmentation patterns involving loss of the methoxy group
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Cleavage patterns characteristic of amino esters
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